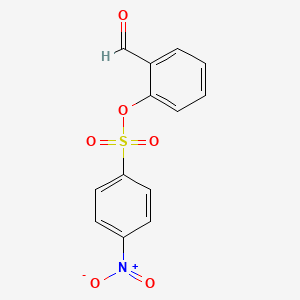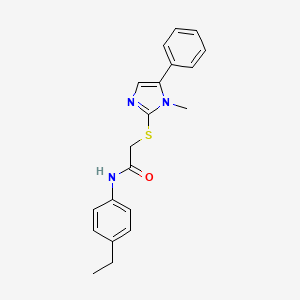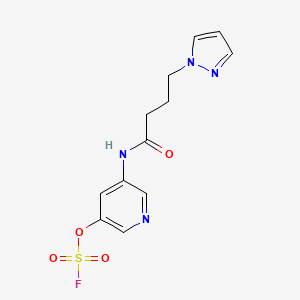
N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as BMS-986142 and is a potent and selective inhibitor of the TYK2 enzyme, which is involved in the regulation of the immune system.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide and related compounds have been synthesized and characterized for their potential use in medicinal chemistry and materials science. For instance, the synthesis and characterization of tritium-labeled compounds for use as radioligands in biological assays highlight the importance of benzamide derivatives in drug development and pharmacological studies (Yang Hong et al., 2015). The process involves sophisticated techniques such as tritium/hydrogen exchange, indicating the role of these compounds in receptor binding studies and drug metabolism research.
Antimicrobial Activity
Compounds bearing the sulfonamide moiety, similar to N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, have shown promising antimicrobial properties. Studies demonstrate the synthesis of sulfonamide derivatives with significant antibacterial and antifungal activities, suggesting their potential in addressing antibiotic resistance and developing new antimicrobial agents (M. Ghorab et al., 2017).
Cardiac Electrophysiological Activity
Research into N-substituted benzamide derivatives has revealed their potential in modulating cardiac electrophysiological activity. These compounds have been evaluated for their efficacy as class III antiarrhythmic agents, indicating their role in the treatment of cardiac arrhythmias (T. K. Morgan et al., 1990). This application underscores the therapeutic potential of benzamide derivatives in cardiovascular diseases.
Fungicidal Activity
The synthesis of benzamide and sulfonamide derivatives has also been directed towards evaluating their fungicidal properties. Certain derivatives have been identified with potent activity against various fungal species, highlighting their potential in agricultural and pharmaceutical fungicide development (V. Pilyugin et al., 2008).
Material Science Applications
In the realm of materials science, sulfonamide derivatives have been explored for their utility in enhancing the properties of nanofiltration membranes. Novel sulfonated aromatic diamine monomers derived from compounds similar to N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide have been synthesized and employed in the preparation of thin-film composite nanofiltration membranes, demonstrating improved water flux and dye rejection capabilities (Yang Liu et al., 2012).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4S/c1-19-9-14-26(25(16-19)27(31)22-7-5-4-6-8-22)29-28(32)23-10-12-24(13-11-23)35(33,34)30-17-20(2)15-21(3)18-30/h4-14,16,20-21H,15,17-18H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSGSPQITKYWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)

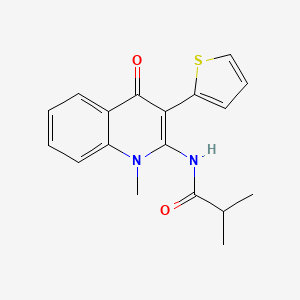
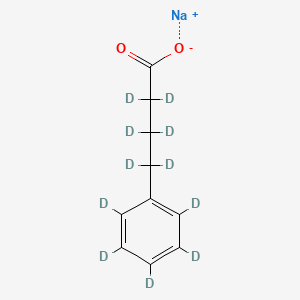
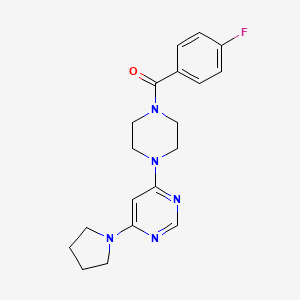
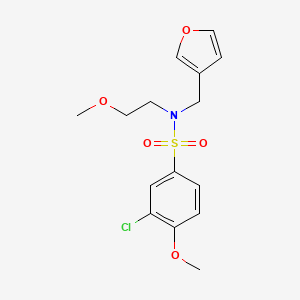

![(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B2608172.png)
